molecular formula C8H6N4 B3350516 5H-tetrazolo[5,1-a]isoindole CAS No. 28647-91-8

5H-tetrazolo[5,1-a]isoindole

Cat. No.: B3350516
CAS No.: 28647-91-8
M. Wt: 158.16 g/mol
InChI Key: AEXYPCVUINQNQA-UHFFFAOYSA-N
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Description

Context within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. Nitrogen-containing heterocycles are particularly prevalent in nature and in synthetic compounds, forming the core of many pharmaceuticals, agrochemicals, and functional materials. springerprofessional.de

The 5H-tetrazolo[5,1-a]isoindole system is situated within the study of condensed N-heterocyclic compounds. springerprofessional.de It is an isomer of other fused systems, such as tetrazolo[1,5-a]quinolines and tetrazolo[1,5-a]quinoxalines, which are also subjects of chemical investigation. acs.orgnih.gov The parent isoindole ring is a structural isomer of the more common indole (B1671886) and is known for its high reactivity and propensity to undergo cycloaddition reactions. univ.kiev.uanih.govresearchgate.net Isoindoles and their derivatives are considered a relatively under-explored but highly interesting class of heterocycles. univ.kiev.uaknu.ua

The tetrazole ring, a five-membered ring with four nitrogen atoms, is another key component. researchgate.net Tetrazoles are notable for their high nitrogen content and positive enthalpy of formation. researchgate.net In medicinal chemistry, the tetrazole moiety is frequently employed as a bioisostere for the carboxylic acid group, offering similar acidity (pKa) and spatial properties but with improved metabolic stability. researchgate.netacs.org The fusion of the isoindole and tetrazole rings results in a unique tetracyclic scaffold whose chemical behavior is influenced by the properties of both constituent parts.

Significance of Fused Isoindole-Tetrazole Systems

The fusion of the isoindole and tetrazole rings into the this compound structure gives rise to specific chemical characteristics and potential applications that have drawn scientific attention.

A key feature of this system is the existence of azido-tetrazole tautomerism . univ.kiev.uaknu.ua This is a form of valence tautomerism where the fused tetrazole ring can exist in equilibrium with an open-chain azide (B81097) form (an azido-isoindolenine derivative). This equilibrium is a significant aspect of its reactivity, and researchers have established that under certain conditions, the tetrazole ring in derivatives can open, with the subsequent elimination of nitrogen gas from the unstable azide intermediate. univ.kiev.uaresearchgate.netknu.ua

The unique electronic structure of the this compound scaffold makes its derivatives, particularly cyanine (B1664457) dyes , of considerable interest. univ.kiev.uaknu.ua These dyes, synthesized from the tetrazoloisoindole core, have been noted for their unusually high molar extinction coefficients, which is a desirable property for materials used in non-traditional applications like advanced optical technologies. univ.kiev.uaresearchgate.net The ability to easily introduce various substituents onto the molecule allows for the fine-tuning of its spectral properties. researchgate.net

Furthermore, the physicochemical properties of the scaffold may offer advantages in medicinal chemistry. For example, the this compound structure is expected to have a lower basicity compared to other nitrogen-containing heterocycles. ontosight.ai This could potentially lead to favorable pharmacokinetic properties, such as improved permeability across biological membranes and a different metabolic profile, which are critical factors in drug design. ontosight.ai

FeatureSignificance
Azido-Tetrazole Tautomerism Allows for unique reactivity, including ring-opening and nitrogen extrusion. univ.kiev.uaresearchgate.netknu.ua
Platform for Cyanine Dyes Derivatives exhibit strong light absorption, making them suitable for optical applications. univ.kiev.uaresearchgate.net
Lower Basicity May confer advantageous pharmacokinetic properties like enhanced membrane permeability. ontosight.ai
Fused Heterocyclic System Combines the reactivity of isoindole with the bioisosteric nature of tetrazole. univ.kiev.uaacs.org

Historical Development of Research on the this compound Scaffold

The study of the this compound ring system has evolved over several decades. The initial theoretical foundation was laid in 1977, when the possibility of azido-tetrazole tautomerism within this specific series was first proposed based on quantum-chemical calculations. univ.kiev.uaknu.ua

Subsequent experimental work, notably by the research group of Zoia Voitenko, has significantly advanced the understanding of this scaffold's chemistry. univ.kiev.uaknu.ualcc-toulouse.fr Their investigations have methodically explored the synthesis and reactivity of these compounds. A key area of their research has been the study of the acylation reaction of 1-methyltetrazolo[5,1-a]isoindole. These studies revealed that the reaction with acyl chlorides could yield two different types of products: simple 5-acyl derivatives or, more remarkably, a novel class of monomethinecyanine dyes. researchgate.net The mechanism for the formation of these dyes was proposed and their structures were confirmed, highlighting a versatile method for creating new functional molecules. researchgate.net

Further research has delved into the conditions that govern the azido-tetrazole equilibrium. Studies have successfully identified the optimal conditions for the tetrazole ring-opening to form the transient azide intermediate. researchgate.net This work has involved detailed analysis using techniques like HPLC and has been supported by computational chemistry to model the molecular geometries of the different forms. researchgate.netknu.ua The synthesis of various amide and thioamide derivatives of 1-methyltetrazolo[5,1-a]isoindole has also been optimized, and their structural properties have been investigated using NMR spectroscopy and X-ray diffraction. researchgate.net

YearMilestoneReference
1977 First suggestion of azido-tetrazole tautomerism based on quantum-chemical calculations. univ.kiev.uaknu.ua
Post-1977 Experimental studies on synthesis, reactivity, and tautomerism, particularly by the Voitenko group. univ.kiev.uaknu.ua
2000s-Present Investigation into the synthesis of cyanine dyes from tetrazoloisoindole precursors. researchgate.net researchgate.net
2010s-Present Detailed study of the azido-tetrazole equilibrium and optimization of derivative synthesis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-tetrazolo[5,1-a]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)5-12-8(7)9-10-11-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXYPCVUINQNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NN=NN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349684
Record name 5H-tetrazolo[5,1-a]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28647-91-8
Record name 5H-tetrazolo[5,1-a]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Tetrazolo 5,1 a Isoindole and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of 5H-tetrazolo[5,1-a]isoindole and its derivatives often rely on well-established cyclization reactions and sequential multi-step protocols.

Cyclization Reactions for Ring Formation

The formation of the tetrazolo[5,1-a]isoindole ring system is frequently achieved through intramolecular cyclization reactions. A common strategy involves the treatment of a suitable precursor, such as 1-ethoxyisoindole, with sodium azide (B81097). This reaction leads to the formation of a tetrazole-fused isoindoline, which exists predominantly in the imino form. researchgate.net The isoindole aromaticity can be induced upon acylation. researchgate.net

Another approach involves the reaction of 2-alkynylbenzonitriles with sodium azide. acs.org In this method, the azide anion first reacts with the nitrile group to generate a tetrazole intermediate. This intermediate then undergoes an intramolecular annulation to furnish the desired tetrazolo[5,1-a]isoquinoline scaffold. acs.org Zinc bromide has been used to facilitate this transformation, particularly under microwave irradiation. acs.org

The versatility of cyclization is further demonstrated in the synthesis of related fused systems. For instance, pyrimido[4,5-e]tetrazolo[5,1-b] researchgate.netrsc.orgrsc.orgthiadiazepine derivatives have been synthesized via the heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with sodium 1-amino-1H-tetrazole-5-thiolate. researchgate.net

Multi-step Reaction Sequences

Multi-step reaction sequences provide a reliable, albeit sometimes lengthy, route to functionalized this compound derivatives. These sequences often involve the gradual construction of the heterocyclic core through a series of well-defined chemical transformations. For example, novel bis-1,2,4-triazoles and bis-1,3,4-thiadiazoles have been synthesized through multi-step sequences starting from pyridine-2,5-bis- and pyridine-2,6-bis-carbohydrazides. researchgate.net

In a different multi-step approach, 2-tetrazolylmethyl-isoindolin-1-ones have been synthesized via a one-pot Ugi-azide reaction, followed by N-acylation, an exo-Diels–Alder reaction, and subsequent dehydration. nih.gov This sequence highlights the power of combining multiple reactions in a single pot to build complex molecular architectures.

Advanced Synthetic Approaches

To improve efficiency, yield, and substrate scope, a variety of advanced synthetic methodologies have been developed for the synthesis of this compound and its analogues.

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed reactions, particularly [3+2] cycloadditions, have emerged as a powerful tool for the synthesis of tetrazoles. rsc.org The reaction between nitriles and azides, often using a copper(I) catalyst, provides a direct route to 5-substituted 1H-tetrazoles. rsc.org This methodology can be applied to the synthesis of fused systems like tetrazolo[5,1-a]isoquinolines. For instance, a copper-catalyzed domino reaction of 5-(o-halophenyl)-1H-tetrazoles with terminal alkynes has been developed to assemble these fused heterocycles in moderate to excellent yields. researchgate.net

The mechanism of these reactions often involves the in situ formation of a copper azide species, which then undergoes cycloaddition with the nitrile. rsc.org Various copper sources and ligands can be employed to optimize the reaction conditions. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions for Tetrazole Synthesis
ReactantsCatalyst/ReagentsProductReference
Nitriles, Trimethylsilyl azideCuI5-substituted 1H-tetrazoles rsc.org
5-(o-halophenyl)-1H-tetrazoles, Terminal alkynesCopper catalystTetrazolo[5,1-a]isoquinolines researchgate.net
2-Alkynylarylnitrile, AlcoholCuIAlkoxy-substituted 3H-pyrrolo[3,4-b]quinoline acs.org

Cascade Bicyclization Strategies

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. A silver(I)-catalyzed cascade bicyclization of o-alkynylphenyl isothiocyanates with sodium azide has been developed to afford 5H-benzo[d]tetrazolo[5,1-b] researchgate.netrsc.orgthiazines. rsc.org This transformation involves a [3 + 2] cycloaddition followed by the formation of two new rings in one pot. rsc.org

Similarly, a palladium-catalyzed three-component cascade reaction of 1-(2-bromophenyl)buta-2,3-dien-1-one (B8250232) with hydrazine (B178648) and isocyanide has been used to construct the pyrazolo[5,1-a]isoindole scaffold. nih.gov While not directly leading to a tetrazole-fused system, this strategy demonstrates the potential of cascade reactions in building related fused isoindole heterocycles.

Table 2: Examples of Cascade Bicyclization Reactions
ReactantsCatalyst/ReagentsProductReference
o-Alkynylphenyl isothiocyanates, Sodium azideSilver(I) catalyst5H-benzo[d]tetrazolo[5,1-b] researchgate.netrsc.orgthiazines rsc.org
1-(2-Bromophenyl)buta-2,3-dien-1-one, Hydrazine, IsocyanidePalladium catalystPyrazolo[5,1-a]isoindoles nih.gov
2-Azidobenzaldehydes, PhenylchalcogenylacetonitrilesK2CO34-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines semanticscholar.org

Microwave Irradiation Techniques in Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach due to its ability to accelerate reaction rates, improve yields, and often enable solvent-free conditions. tandfonline.comtandfonline.com The synthesis of tetrazolo[5,1-a]pyridines and 4,5-disubstituted-2H-1,2,3-triazoles has been successfully achieved in high yields under microwave irradiation through the cycloaddition of 2-alkynylbenzonitriles with sodium azide. univpancasila.ac.id

Microwave heating has also been effectively combined with copper catalysis. For example, the synthesis of quinoline-linked triazoles has been accomplished under microwave irradiation using a copper(I) catalyst. nih.gov This synergy between microwave energy and catalysis provides a rapid and efficient route to various heterocyclic compounds. nih.gov

Table 3: Examples of Microwave-Assisted Synthesis
ReactantsConditionsProductReference
2-Alkynylbenzonitriles, Sodium azideMicrowave irradiationTetrazolo[5,1-a]pyridines univpancasila.ac.id
2-(2-Bromoaryl)indoles, Aryl isocyanatesCuI, Cs2CO3, Microwave irradiation5-Arylindolo[1,2-c]quinazolin-6(5H)-ones nih.gov
Benzyl azide, Phenyl acetyleneCu on porous glass, Water, Microwave irradiation1,4-Triazole univpancasila.ac.id

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including tetrazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by utilizing less hazardous solvents, minimizing waste, and employing energy-efficient conditions.

The development of environmentally friendly methods for synthesizing tetrazoles often involves the use of water as a solvent and the application of catalysts that can be easily recovered and reused. pjmhsonline.comdst.gov.in For instance, the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, represents a green alternative to conventional organic solvents. researchgate.net Another sustainable strategy involves the use of microwave irradiation, which can significantly shorten reaction times and improve yields in multicomponent reactions for the synthesis of tetrazole-containing heterocycles. dnu.dp.ua

Furthermore, the concept of "waste to wealth" is being explored, where abundant biomass waste can be transformed into valuable catalysts. dst.gov.in For example, a copper-based catalyst supported on a sporopollenin (B1173437) template, derived from spores, has been developed for sustainable organic reactions in water. dst.gov.in The recycling of mother liquor from zeolite synthesis is another example of reducing waste and resource depletion in chemical manufacturing. sciopen.com These green chemistry principles are being increasingly integrated into the synthesis of complex molecules like this compound to create more sustainable and efficient chemical processes. rsc.org

Synthesis of Analogs and Functionalized Derivatives

The functionalization of the this compound scaffold is crucial for tuning its physicochemical properties and exploring its structure-activity relationships. Various synthetic strategies have been developed to introduce a wide range of substituents at different positions of the heterocyclic system.

Strategies for 5-Acyl-1-methyltetrazolo[5,1-a]isoindole Formation

The acylation of 1-methyltetrazolo[5,1-a]isoindole is a key reaction for introducing acyl groups at the 5-position. This reaction typically involves the in-situ generation of the parent compound, which is highly unstable, followed by its reaction with acylating agents. researchgate.net The reaction of 1-methyltetrazolo[5,1-a]isoindole with acyl chlorides leads to the formation of 5-acyl-1-methyltetrazolo[5,1-a]isoindoles. researchgate.net This method allows for the introduction of various alkyl, aryl, or heteroaryl substituents. researchgate.net The use of acetic and benzoic anhydrides has also been reported for the synthesis of specific 5-acyl derivatives. researchgate.net

For the first time, the opening of the tetrazole ring has been documented in tetrazoloisoindoles, showcasing an instance of azido-tetrazole isomerism. researchgate.net This process has been thoroughly investigated using HPLC, and optimal conditions for the azido-tetrazole equilibrium have been identified. researchgate.net

Derivatization via Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a versatile route for the derivatization of the this compound system. While direct nucleophilic substitution on the parent scaffold is not extensively documented, the synthesis of related fused heterocycles often involves such reactions. For instance, the reaction of 2-(bromomethyl)benzonitrile (B57715) with methyl 3-aminothiophene-2-carboxylate leads to the formation of tautomeric thienopyrimidoisoindolones, which can be further modified. researchgate.net

Introduction of Various Substituents for Scaffold Modification

A variety of substituents can be introduced onto the this compound scaffold to modify its properties. The synthesis of derivatives with different functional groups on the benzene (B151609) ring has been achieved. sioc-journal.cn For example, both electron-withdrawing groups (e.g., F, Cl, Br, CF3) and electron-donating groups (e.g., CH3) have been successfully incorporated. sioc-journal.cn

Furthermore, the reaction of 1-methyltetrazolo[5,1-a]isoindole with isocyanates and isothiocyanates provides a straightforward method to introduce amide and thioamide functionalities, respectively. researchgate.net These reactions proceed in good yields and have been used to synthesize a series of amides and thioamides. researchgate.net The structural features of these compounds have been studied using techniques like ¹³C NMR spectroscopy and X-ray diffraction. researchgate.net

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Studies have focused on various parameters, including the choice of solvent, catalyst, and reaction temperature. For instance, in the synthesis of 1-methyltetrazolo[5,1-a]isoindole-derived amides and thioamides, an optimized synthetic protocol has been developed. researchgate.net Similarly, the purification method for 2,2-dimethyl-1-(1-methyl-1H-tetrazolo[5,1-a]isoindol-5-yl)propan-1-one was improved by using a different eluent in column chromatography. researchgate.net

The influence of solvent on reaction outcomes has also been noted. For example, the azido-tetrazole equilibrium in some tetrazole derivatives is sensitive to solvent polarity. beilstein-journals.org In the synthesis of 5H-benzo[d]tetrazolo[5,1-b] researchgate.netCurrent time information in Bangalore, IN.thiazines, a related fused system, the use of different solvents and additives led to different products. sioc-journal.cn The development of efficient catalytic systems, such as copper-catalyzed domino reactions, has also been instrumental in improving the synthesis of related fused tetrazole heterocycles in moderate to excellent yields. researchgate.net

Below is a data table summarizing the synthesis of various this compound derivatives and related compounds, highlighting the reaction conditions and yields.

Starting Material Reagent(s) Product Reaction Conditions Yield Reference
1-Methyltetrazolo[5,1-a]isoindoleAcyl chlorides5-Acyl-1-methyltetrazolo[5,1-a]isoindolesIn situ reaction- researchgate.net
1-Methyltetrazolo[5,1-a]isoindoleIsocyanates1-Methyltetrazolo[5,1-a]isoindole-derived amides-Good researchgate.net
1-Methyltetrazolo[5,1-a]isoindoleIsothiocyanates1-Methyltetrazolo[5,1-a]isoindole-derived thioamides-Good researchgate.net
o-Alkenylphenyl isothiocyanatesSodium azide, CuCl, CH3COOH5H-Benzo[d]tetrazolo[5,1-b] researchgate.netCurrent time information in Bangalore, IN.thiazinesMeCNModerate sioc-journal.cn
5-(o-Halophenyl)-1H-tetrazolesTerminal alkynesTetrazolo[5,1-a]isoquinolinesCopper catalystModerate to Excellent researchgate.net

Chemical Reactivity and Transformation Studies

Exploration of Reaction Mechanisms

The reactivity of 5H-tetrazolo[5,1-a]isoindole and its derivatives is governed by several key mechanistic pathways. These pathways are often interconnected, leading to a diverse array of potential products. The study of these mechanisms is crucial for controlling reaction outcomes and designing synthetic routes to novel compounds.

Azido-Tetrazole Tautomerism and Equilibrium Studies

A fundamental aspect of the chemistry of tetrazolo[5,1-a]isoindoles is the existence of azido-tetrazole tautomerism. univ.kiev.ua This is a form of valence tautomerism where the fused tetrazole ring can exist in equilibrium with an open-chain azido-isoindole isomer. The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, and temperature.

Initial suggestions of this tautomerism were based on quantum-chemical calculations. univ.kiev.ua Subsequent experimental studies, particularly using High-Performance Liquid Chromatography (HPLC), have confirmed and allowed for detailed investigation of this equilibrium. researchgate.netresearchgate.net It has been shown that for some derivatives, the tetrazole ring can open to form an unstable azide (B81097) intermediate, which may then undergo further reactions, such as the extrusion of a nitrogen molecule. researchgate.netresearchgate.net

The solvent polarity plays a significant role in the position of the equilibrium. In many cases, increasing the solvent polarity favors the tetrazole form. nih.gov For instance, in the case of C-6 azidopurine nucleosides, which exhibit a similar equilibrium, the tetrazolyl form is predominant in polar solvents like DMSO, while the azido (B1232118) isomer is more favored in less polar solvents like THF. nih.gov This is a critical consideration for reactions involving these compounds, as the reactive species may be the minor tautomer in the equilibrium mixture. The Curtin-Hammett principle often applies, where the product distribution is determined by the relative rates of reaction of the two tautomers, not their relative populations at equilibrium. researchgate.net

Tetrazole Ring Opening Mechanisms

The opening of the tetrazole ring in this compound derivatives is a key step in many of their transformations. This process is intimately linked to the azido-tetrazole tautomerism, as the ring opening proceeds through the formation of an unstable azide intermediate. researchgate.netresearchgate.net This ring-opening can be triggered under certain conditions and has been observed for the first time in tetrazoloisoindoles as an example of azido-tetrazole isomerism. researchgate.net

Studies have shown that the tetrazole ring-opening can be followed by the extrusion of a dinitrogen molecule (N₂). researchgate.netresearchgate.net This process is influenced by the nature of the substituents on the isoindole core. For example, the presence of acyl groups can facilitate the tetrazole ring opening and subsequent nitrogen elimination under specific conditions. univ.kiev.ua The mechanism of this ring-opening has been studied in detail using HPLC, which has helped to identify optimal conditions for the azido-tetrazole equilibrium. researchgate.netresearchgate.net Computational studies, using methods such as M06-2X/cc-pVTZ, have been employed to calculate the molecular geometry of both the tetrazole and the unstable azide forms, providing further insight into the mechanism. researchgate.netresearchgate.net

[4+2]-Cycloaddition Reactions with Isoindole Derivatives

Isoindole and its derivatives, including the open-chain tautomers of tetrazolo[5,1-a]isoindoles, are excellent dienes in [4+2]-cycloaddition reactions, also known as Diels-Alder reactions. univ.kiev.uaknu.ua This reactivity has been extensively studied and is a cornerstone of isoindole chemistry. univ.kiev.ua The reaction typically occurs with various dienophiles, most notably maleimide (B117702) and its derivatives. univ.kiev.uaknu.ua

The cycloaddition reactions of condensed isoindoles, such as those derived from tetrazolo[5,1-a]isoindole, can lead to the formation of intermediate 7-aza-benzonorbornene (B13834859) structures. univ.kiev.uaknu.ua These intermediates are often prone to rearrangement, and three distinct types of rearrangements have been discovered in these systems. univ.kiev.uaknu.ua The specific rearrangement pathway is dependent on the electronic structure of the condensed isoindole. univ.kiev.uaknu.ua

Even when an isoindole derivative exists predominantly in a non-dienic tautomeric form, such as an isoindoline, the [4+2]-cycloaddition can still proceed. researchgate.net This is explained by the Curtin-Hammett principle, where the less stable but more reactive isoindole tautomer is consumed in the reaction, shifting the equilibrium towards its formation. researchgate.net The stereochemistry of the resulting adducts, whether endo or exo, has also been a subject of detailed investigation. univ.kiev.ua

Michael Reactions and Rearrangement Mechanisms

In addition to cycloaddition reactions, isoindole derivatives are also known to participate in Michael reactions. univ.kiev.uaknu.ua The Michael reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of isoindoles, the isoindole moiety can act as the nucleophile.

The reaction of some isoindole derivatives with maleimides can be complex, sometimes proceeding through a pathway that is not a typical Michael addition but rather a more intricate rearrangement. researchgate.net The products of these reactions can be influenced by kinetic versus thermodynamic control. researchgate.net For example, the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide can follow two different pathways depending on the reaction conditions, with proposed mechanisms for both the kinetically and thermodynamically controlled products. researchgate.net

Rearrangements are a common feature in the chemistry of adducts formed from isoindoles. univ.kiev.uaknu.ua The initial Diels-Alder adducts, such as the 7-aza-benzonorbornenes, can undergo subsequent rearrangements to form more stable products. univ.kiev.uaknu.ua These rearrangements can be quite complex and lead to the formation of diverse heterocyclic systems.

C-H Activation and Annulation Cascade Reactions

More recent advances in synthetic methodology have demonstrated the utility of C-H activation and annulation cascade reactions for the construction of isoindole-containing scaffolds. researchgate.net These reactions offer an efficient and atom-economical approach to building complex molecules. For instance, a Rh(III)-catalyzed C-H activation/annulation cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. nih.gov While not directly involving this compound as a starting material, these methods highlight the broader reactivity patterns of related heterocyclic systems and the potential for applying such strategies to tetrazoloisoindole derivatives.

These cascade reactions often involve the formation of a metallacycle intermediate, followed by insertion of an alkyne or other coupling partner and subsequent cyclization and aromatization steps. ecust.edu.cnbeilstein-journals.org The use of an internal oxidant, such as an N-O bond, can make these reactions redox-neutral. ecust.edu.cn

Reactivity with Specific Reagents and Dienophiles

The reaction of this compound and its derivatives with specific reagents, particularly dienophiles, has been a fruitful area of research, leading to a variety of novel compounds.

The most commonly employed dienophiles in reactions with isoindole systems are maleimides. univ.kiev.uaknu.uaacademie-sciences.fr The reaction of 1-methyl-1H-tetrazolo[5,1-a]isoindole with maleimides has been reported. academie-sciences.fr These reactions typically proceed via a [4+2]-cycloaddition, often followed by rearrangement of the initial adduct. univ.kiev.uaacademie-sciences.fr

The reaction of 1-methyltetrazolo[5,1-a]isoindole with acyl chlorides leads to two different series of products: 5-acyl-1-methyltetrazolo[5,1-a]isoindoles and a novel type of monomethinecyanine dye. researchgate.netresearchgate.net The formation of the cyanine (B1664457) dyes is proposed to occur through a specific mechanism involving the initial acylation product. researchgate.net The structure of these dyes has been confirmed by X-ray diffraction analysis. researchgate.netresearchgate.net

The reaction with isocyanates and isothiocyanates has also been explored, leading to the formation of amides and thioamides, respectively. researchgate.net A comparative study of these reactions showed a stronger polarization of the C=X bond when X is sulfur. researchgate.net

Below is a table summarizing the reactivity of 1-methyltetrazolo[5,1-a]isoindole with various reagents:

ReagentProduct Type(s)Reference(s)
MaleimidesCycloaddition/rearrangement products academie-sciences.fr
Acyl Chlorides5-Acyl derivatives, Monomethinecyanine dyes researchgate.netresearchgate.net
IsocyanatesAmides researchgate.net
IsothiocyanatesThioamides researchgate.net

These reactions demonstrate the versatility of the this compound scaffold and its potential for the synthesis of a wide range of functionalized heterocyclic compounds.

Functionalization Strategies

The fused heterocyclic system of this compound presents unique opportunities for chemical modification. Researchers have explored various functionalization strategies to introduce diverse substituents, thereby tuning the molecule's properties for potential applications. These strategies primarily target the active methylene (B1212753) group at the C5 position and the tetrazole ring itself, which can exhibit valence tautomerism.

The C5 position of the this compound ring system is activated and can be readily functionalized. Acylation reactions, in particular, have been shown to proceed efficiently at this site. Studies involving 1-methyltetrazolo[5,1-a]isoindole demonstrate that it reacts with acyl chlorides to yield 5-acyl derivatives. researchgate.net This reaction provides a straightforward method for introducing various alkyl, aryl, or heteroaryl groups onto the isoindole core. researchgate.net

The parent compound, generated in situ, reacts smoothly with acid chlorides to afford a range of stable 5-acyl derivatives. researchgate.net For instance, reactions with acetic anhydride (B1165640) and benzoic anhydride have been used to prepare the corresponding 5-acetyl and 5-benzoyl products. researchgate.net The reaction is not limited to simple acylating agents, allowing for the synthesis of a diverse library of compounds. researchgate.net

Table 1: Examples of 5-Acyl Derivatives of 1-methyltetrazolo[5,1-a]isoindole

Acylating Agent Resulting Substituent (at C5-position) Reference
Acetic Anhydride Acetyl researchgate.net
Benzoic Anhydride Benzoyl researchgate.net
Various Acyl Chlorides Alkyl, Aryl, Heteroaryl Carbonyl researchgate.net

The nucleophilic character of the C5 position of this compound also allows for facile addition reactions with heteroallenes, such as isocyanates and isothiocyanates. These reactions provide a direct route to C5-functionalized amides and thioamides, respectively. researchgate.net

The reaction of in situ-generated 1-methyl-5H-tetrazolo[5,1-a]isoindole with various isocyanates and isothiocyanates proceeds smoothly to give good yields of the corresponding adducts. researchgate.net This method has been utilized to synthesize a series of N-substituted amides and thioamides. A comparative structural study of these products, including X-ray diffraction analysis, revealed a stronger polarization of the C=X bond when X is sulfur (in the thioamides) compared to when X is oxygen (in the amides). researchgate.net

Table 2: Products from Reactions with Heteroallenes

Reagent Type General Product Structure Resulting Functional Group Reference
Isocyanate (R-N=C=O) 5-(N-Substituted Carboxamido) Derivative Amide researchgate.net
Isothiocyanate (R-N=C=S) 5-(N-Substituted Thiocarboxamido) Derivative Thioamide researchgate.net

Beyond functionalization at the isoindole core, the tetrazole moiety itself offers pathways for chemical transformation. Fused tetrazole rings, such as the one in this compound, can exist in a tautomeric equilibrium with an open-chain 2-azido form. researchgate.net This ring-chain tautomerism is a key feature that enables post-synthetic modifications typically associated with azides, including the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger reaction. researchgate.netnih.gov While extensively studied in related systems like tetrazolo[1,5-a]quinoxalines and tetrazolo[1,5-a]quinazolines, this reactivity is theoretically applicable to the tetrazolo[5,1-a]isoindole scaffold. researchgate.netnih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole. nih.govnih.gov The azide tautomer of a fused tetrazole can participate in this reaction in the presence of a copper(I) catalyst. researchgate.net This reaction would transform the tetrazolo[5,1-a]isoindole into a 2-(1,2,3-triazol-1-yl)isoindole derivative, effectively replacing the fused tetrazole ring with a substituted isoindole core bearing a triazole moiety. nih.gov Studies on related tetrazolo-fused heterocycles have shown that this conversion is compatible with a wide variety of aliphatic and aromatic terminal alkynes, yielding novel triazole-substituted heterocycles. nih.govresearchgate.net

Staudinger Reaction

The Staudinger reaction provides a method for the reduction of azides to primary amines via an iminophosphorane intermediate, which is formed by the reaction of the azide with a phosphine (B1218219) (e.g., triphenylphosphine). d-nb.infothermofisher.comnih.gov The azide tautomer of this compound could undergo this reaction, leading to the formation of a 2-aminoisoindole derivative upon hydrolysis of the intermediate. researchgate.net This transformation offers a pathway to introduce a primary amine group, a versatile functional handle for further derivatization, onto the isoindole nitrogen. This method has been successfully applied to other fused tetrazoles that exhibit the necessary tautomeric equilibrium. researchgate.net

Table 3: Potential Post-Synthetic Modifications of the Tetrazole Ring

Reaction Reagents Potential Product Key Principle Reference
CuAAC Terminal Alkyne, Cu(I) Catalyst 2-(1,2,3-Triazol-1-yl)isoindole Derivative Azide-Tetrazole Tautomerism researchgate.netnih.govnih.gov
Staudinger Reaction Phosphine (e.g., PPh₃), then H₂O 2-Amino-isoindole Derivative Azide-Tetrazole Tautomerism researchgate.netd-nb.infothermofisher.com

Spectroscopic and Structural Elucidation Methodologies

Application of Advanced NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5H-tetrazolo[5,1-a]isoindole in solution. Comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR provides detailed information about the molecular framework and the sensitive azide-tetrazole equilibrium.

For the cyclic this compound tautomer, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons (H-5) and the four aromatic protons on the isoindole ring system. The methylene protons would appear as a singlet, while the aromatic protons would exhibit complex splitting patterns (e.g., multiplets or doublets of doublets) characteristic of a substituted benzene (B151609) ring.

In contrast, the open-chain 2-(azidomethyl)benzonitrile (B109202) tautomer would present a different spectral profile. Key features would include a singlet for the methylene protons adjacent to the azide (B81097) group and aromatic signals corresponding to an ortho-disubstituted benzene ring. The chemical shifts of the methylene and aromatic protons are expected to differ significantly between the two tautomers, allowing for their simultaneous detection and quantification in solution.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound
Atom This compound (Predicted) 2-(azidomethyl)benzonitrile (Predicted)
¹H NMR
CH₂ (H-5)~5.0-5.5~4.5-5.0
Aromatic-H~7.5-8.0~7.4-7.8
¹³C NMR
CH₂ (C-5)~50-55~50-55
Aromatic-CH~120-135~125-135
Aromatic-C (Quaternary)~125-145~110-140
C=N (Nitrile)N/A~115-120
C=N (Tetrazole)~145-155N/A

The equilibrium between the fused tetrazole ring and the open-chain azide is highly sensitive to temperature. Variable Temperature (VT) NMR spectroscopy is an indispensable tool for studying this dynamic process. sci-hub.sersc.org By acquiring NMR spectra at different temperatures, the ratio of the two tautomers can be determined by integrating their distinct signals.

As the temperature changes, the equilibrium constant (Keq) for the tautomerization shifts. For instance, if the ring-opening to the azide form is endothermic, increasing the temperature will favor the azide tautomer, resulting in a corresponding increase in the intensity of its NMR signals relative to the tetrazole signals. A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed from these measurements to determine the thermodynamic parameters of the equilibrium, such as the change in enthalpy (ΔH°) and entropy (ΔS°). sci-hub.se

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure. researchgate.netresearchgate.net

HMQC/HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show a cross-peak connecting the methylene protons at H-5 to the C-5 carbon signal, and correlations for each aromatic proton with its respective carbon atom.

HMBC: This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly powerful for identifying connections involving quaternary carbons (carbons without attached protons). Key HMBC correlations expected for the tetrazole structure would include:

A cross-peak from the methylene protons (H-5) to the quaternary carbon at the ring junction (C-9b).

Correlations from H-5 to aromatic carbons C-6 and C-9a.

These 2D NMR experiments provide definitive evidence for the fused-ring structure of the tetrazole tautomer and help to distinguish it from its open-chain counterpart.

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a compound in the solid state. mdpi.com This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, thereby confirming the exact molecular structure.

For this compound, an X-ray crystal structure would conclusively establish whether the compound exists as the fused tetrazole or the open-chain azide in its crystalline form. It would provide high-precision data on:

Molecular Geometry: Confirmation of the planarity of the isoindole and tetrazole ring systems.

Bond Lengths and Angles: Precise measurements of C-N, N-N, and C-C bond lengths, which can be compared to standard values for tetrazole and isoindole systems to understand electronic effects.

Intermolecular Interactions: Information on how molecules pack in the crystal lattice, revealing any significant hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the solid-state structure.

While a specific structure for the parent this compound is not widely published, analysis of related fused tetrazole derivatives, such as tetrazolo[1,5-a]quinoxalin-4(5H)-one, demonstrates the power of this method to confirm the cyclic tetrazole form in the solid state. researchgate.net

Table 2: Representative Crystallographic Parameters for a Fused Heterocycle
Parameter Example Value (for a related fused system) mdpi.com
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z (molecules/unit cell)4

Infrared (IR) Spectroscopic Analysis Techniques

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying key functional groups and is particularly effective for distinguishing between the tetrazole and azide tautomers of this compound. sci-hub.se The two isomers possess highly distinct vibrational signatures.

Azide Tautomer (2-(azidomethyl)benzonitrile): The most telling feature of this form would be a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). This peak typically appears in the region of 2100-2160 cm⁻¹ . A second, weaker symmetric stretch may be observed near 1250 cm⁻¹. Additionally, the nitrile group (-C≡N) would produce a characteristic absorption in the 2220-2260 cm⁻¹ range.

Tetrazole Tautomer (this compound): The cyclic form lacks an azide group, and therefore its IR spectrum would be characterized by the absence of the strong absorption band around 2100 cm⁻¹. Instead, the spectrum would be dominated by vibrations characteristic of the fused heterocyclic ring system, including C=N, N=N, and C-N stretching modes within the tetrazole ring (typically in the 1400-1600 cm⁻¹ region) and aromatic C=C and C-H vibrations from the isoindole portion.

The presence or absence of the intense azide peak is often used as the primary diagnostic tool in IR analysis to determine the dominant tautomer in a given state (solid or solution). researchgate.net

Table 3: Key Diagnostic IR Frequencies (cm⁻¹) for Tautomeric Forms
Vibrational Mode Functional Group Expected Frequency Range Present in Tautomer
Asymmetric StretchAzide (-N₃)2100 - 2160 (Strong, Sharp)Open-chain Azide
StretchNitrile (-C≡N)2220 - 2260 (Medium)Open-chain Azide
Ring VibrationsC=N, N=N1400 - 1600Fused Tetrazole
Aromatic StretchC=C1450 - 1600Both

UV-Vis Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within the π-system of the molecule. researchgate.net Both this compound and its open-chain isomer are expected to absorb in the UV region due to π → π* transitions within their aromatic and conjugated systems. However, the chromophores of the two tautomers are different, leading to distinct absorption spectra.

This compound: The fused aromatic system constitutes a single, extended chromophore. Its spectrum would be expected to show complex absorption bands characteristic of polycyclic aromatic heterocycles.

2-(azidomethyl)benzonitrile: The chromophore in this isomer is primarily the benzonitrile (B105546) moiety. Its spectrum would likely resemble that of other ortho-substituted benzonitriles.

The significant difference in conjugation and electronic structure between the two tautomers means that UV-Vis spectroscopy can be used to study the azide-tetrazole equilibrium. Changes in solvent polarity can induce shifts in the absorption maxima (solvatochromism), and monitoring absorbance at a wavelength specific to one tautomer can be used to track the equilibrium position under various conditions. beilstein-journals.org For comparison, the parent indole (B1671886) molecule exhibits absorption maxima around 260-290 nm. nist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. nih.gov For this compound (Molecular Weight: 171.18 g/mol ), the electron impact (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at m/z = 171.

A hallmark fragmentation pathway for tetrazole-containing compounds is the facile loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. nih.govlibretexts.org This process is driven by the thermodynamic stability of N₂. Therefore, the most characteristic and often most intense peak in the mass spectrum after the molecular ion would be the [M - 28]⁺• fragment.

The expected fragmentation cascade is:

Molecular Ion Formation: C₈H₇N₅ → [C₈H₇N₅]⁺• at m/z = 171 .

Loss of Dinitrogen: The primary fragmentation involves the elimination of N₂ from the tetrazole ring, leading to the formation of a highly reactive nitrene intermediate or a rearranged radical cation at m/z = 143 ([M - 28]⁺•).

Subsequent Fragmentation: The fragment at m/z 143, corresponding to an isoindole-derived structure, would undergo further fragmentation characteristic of the indole/isoindole skeleton, such as the loss of HCN (27 Da) or other small neutral molecules. scirp.orgresearchgate.net

This predictable loss of 28 mass units serves as a key diagnostic feature for identifying the tetrazole ring in the structure via mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/z Value Proposed Fragment Notes
171[C₈H₇N₅]⁺•Molecular Ion (M⁺•)
143[C₈H₇N₃]⁺•[M - N₂]⁺•, Characteristic loss from tetrazole ring
116[C₇H₆N]⁺[M - N₂ - HCN]⁺, Subsequent fragmentation

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Thermodynamic Parameter Calculations (e.g., Enthalpy of Formation)

The thermodynamic properties of nitrogen-rich heterocyclic compounds, including 5H-tetrazolo[5,1-a]isoindole, are of significant interest for understanding their stability and energetic characteristics. Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting these parameters. The enthalpy of formation (HOF) is a key thermodynamic value that indicates the stability of a molecule relative to its constituent elements.

Computational studies on related tetrazole derivatives have demonstrated that methods like DFT can reliably estimate HOFs. For instance, calculations on various tetrazole derivatives, including fused systems like tetrazolo-[1,5-b]-1,2,4,5-tetrazine (TETZ), have been performed to determine their energetic properties. nih.gov These studies often employ isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, to improve the accuracy of the calculated HOFs.

The choice of computational level, including the functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)), is crucial for obtaining accurate thermodynamic data. researchgate.net For complex fused heterocycles, higher-level composite methods like G4 and G4(MP2) may be employed to achieve greater precision in the calculated enthalpies of formation. researchgate.net

Table 1: Computational Methods for Thermodynamic Parameter Calculation

Method Functional/Level Basis Set Application
Density Functional Theory (DFT) B3LYP 6-31G* / 6-311+G(2d,p) Geometry optimization, HOF calculation for tetrazole derivatives. nih.govsioc-journal.cn
Composite Methods G4, G4(MP2), CBS-QB3 N/A High-accuracy HOF calculations for complex heterocycles. researchgate.net
Ab initio Hartree-Fock (HF) 6-31G* Calculation of geometries, electronic structures, and thermodynamic properties. sioc-journal.cn

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies provide insights into the binding mode, affinity, and specificity of the ligand, which are fundamental to understanding its potential biological activity at a molecular level.

For derivatives of tetrazole and isoindole, molecular docking has been widely applied to explore their interactions with various biological targets. For example, docking studies on novel isoindole-1,3(2H)-dione compounds have been used to elucidate their binding mechanisms with specific enzymes. nih.gov Similarly, tetrazole derivatives have been docked into the active sites of proteins like Candida sterol 14-α demethylase (CYP51) and Klebsiella pneumoniae dihydrofolate reductase to understand their potential as antimicrobial agents. ajgreenchem.comnih.gov

The process involves generating a 3D model of the ligand and placing it into the binding site of a protein receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted computationally. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on a force field to estimate the binding affinity (e.g., in kcal/mol). The resulting binding poses reveal crucial information about the intermolecular interactions that stabilize the ligand-protein complex.

Ligand-Protein Interaction Analysis (excluding clinical outcomes)

The analysis of ligand-protein interactions focuses on the specific non-covalent forces that govern the binding of a ligand to its protein target. For this compound and its derivatives, these interactions are predicted through molecular docking simulations.

Key interactions typically observed for tetrazole and isoindole-containing compounds include:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. This is a common interaction mode observed in docking studies of tetrazole derivatives with various enzymes. For instance, docking of 9-substituted 5-styryltetrazolo[1,5-c]quinazoline derivatives into the tubulin active site showed significant hydrogen bonding. mdpi.com

Hydrophobic Interactions: The fused benzene (B151609) ring of the isoindole moiety provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket.

Electrostatic Interactions: The nitrogen-rich tetrazole ring creates a distinct electrostatic potential, which can lead to favorable electrostatic interactions with charged or polar residues in the active site.

Molecular docking studies of various heterocyclic compounds based on an indole (B1671886) moiety have revealed that binding energy is a key determinant of interaction strength, with lower binding energies indicating more favorable interactions. frontiersin.org For example, in a study of tetrazole derivatives, a compound with a binding affinity of -7.8 kcal/mol was identified as having a strong interaction with its target protein. nih.gov These computational approaches allow for a detailed, atom-level understanding of how molecules like this compound might bind to biological targets.

Table 2: Common Ligand-Protein Interactions for Tetrazole and Isoindole Scaffolds

Interaction Type Participating Groups on Ligand Potential Interacting Amino Acids
Hydrogen Bonding Tetrazole nitrogen atoms Serine, Threonine, Asparagine, Glutamine, Histidine
π-π Stacking Isoindole aromatic ring Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Isoindole benzene ring Leucine, Isoleucine, Valine, Alanine
Electrostatic Interactions Tetrazole ring (dipole moment) Aspartic acid, Glutamic acid, Lysine, Arginine

Structure-Activity Relationship (SAR) Derivation at a Mechanistic Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. At a mechanistic level, this involves correlating specific structural features with the types and strengths of interactions observed in molecular modeling.

For the this compound scaffold, SAR can be derived by considering how modifications at different positions would affect its interaction with a protein target:

Substitution on the Isoindole Ring: Introducing substituents on the benzene ring of the isoindole moiety can modulate its electronic and steric properties. Electron-donating groups could enhance π-π stacking interactions, while electron-withdrawing groups could alter the electrostatic potential. The position of substitution is also critical, as it determines the directionality of interactions within a constrained binding pocket. Studies on isoindole-1,3(2H)-dione derivatives have shown that the nature and position of substituents (e.g., silyl (B83357) ethers, hydroxyl, bromo groups) significantly affect their activity. nih.gov

Modification of the Fused System: The rigid, planar structure of the fused tetrazolo-isoindole system is a key determinant of its shape and how it fits into a binding site. Altering the core structure, for example, by modifying the linkage between the rings, would drastically change the molecule's shape and its ability to form specific interactions. nih.gov

By combining molecular docking results with the experimental activities of a series of related compounds, a quantitative SAR (QSAR) model can be developed. This allows for the prediction of activity for new, unsynthesized derivatives, guiding the design of more potent molecules based on a mechanistic understanding of their protein interactions.

Analysis of Tautomeric Equilibria using Computational Methods

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds like this compound. This compound can theoretically exist in equilibrium with its ring-chain tautomer, an azido-isoindole. The position of this equilibrium determines the predominant species in a given environment and thus influences the molecule's chemical and physical properties.

The primary tautomeric equilibrium for this system is between the fused tetrazole form (this compound) and the open-chain azido (B1232118) form (2-azido-1H-isoindole or its 2H-isoindole tautomer). Computational chemistry provides essential tools for analyzing these equilibria. By calculating the relative energies of the different tautomers using methods like DFT, it is possible to predict which form is more stable.

Studies on related fused tetrazole systems, such as tetrazolo[1,5-c]quinazolines, have shown that these compounds exist predominantly in the fused tetrazole form in both the solid state and in solution. mdpi.com This suggests a high thermodynamic stability for the cyclic tautomer. For isoindoles themselves, there is a fine balance between the 1H- and 2H-tautomers, which can be influenced by substituents. thieme-connect.de

Computational analysis of the tautomeric equilibrium for this compound would involve:

Geometry Optimization: Optimizing the molecular structures of both the tetrazole and azido tautomers to find their lowest energy conformations.

Energy Calculation: Calculating the electronic energies and Gibbs free energies of the optimized structures. The tautomer with the lower free energy will be the more stable and thus the more abundant species at equilibrium.

Solvent Effects: Incorporating the effects of a solvent using continuum solvent models (like PCM) or explicit solvent molecules, as solvent polarity can significantly influence tautomeric equilibria.

These computational investigations are crucial for a complete understanding of the chemical nature of this compound, as the dominant tautomeric form dictates its reactivity and potential intermolecular interactions.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A significant challenge in the broader application of 5H-tetrazolo[5,1-a]isoindole and its derivatives lies in the development of efficient, environmentally benign, and economically viable synthetic strategies. Future research will likely focus on several key areas to address this:

Green Chemistry Approaches: Traditional methods for tetrazole synthesis often involve harsh reagents and solvents. The adoption of green chemistry principles is crucial. This includes the use of water-mediated or solvent-free reaction conditions, which have been successfully employed for the synthesis of other tetrazole derivatives acs.org. The exploration of microwave-assisted synthesis could also offer significant advantages by reducing reaction times and improving yields nih.gov.

Catalytic Systems: The development of novel catalysts is a promising avenue. Heterogeneous catalysts, including nanocrystalline ZnO, CuFe2O4 nanoparticles, and mesoporous ZnS, have shown efficacy in the synthesis of 5-substituted 1H-tetrazoles and could be adapted for fused systems nih.gov. The use of readily available and environmentally friendly catalysts like copper sulfate (B86663) pentahydrate in cycloaddition reactions presents a safer and more scalable alternative to traditional methods that may use toxic metal azides or strong Lewis acids lifechemicals.comresearchgate.net.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, aligning with the principles of atom and step economy. The Ugi-azide reaction, a well-established MCR for tetrazole synthesis, could be further explored for the construction of diverse libraries of tetrazolo-isoindole derivatives acs.orgfrontiersin.orgrsc.org. This approach allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships.

A comparative look at different synthetic approaches is presented in the table below.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions.Reduced reaction times, potentially higher yields, and cleaner reaction profiles.
Heterogeneous Catalysis Employs solid-phase catalysts that are easily separated from the reaction mixture.Catalyst recyclability, simplified product purification, and reduced waste.
Multicomponent Reactions (e.g., Ugi-Azide) Combines three or more reactants in a single step to form a complex product.High efficiency, atom economy, and rapid generation of molecular diversity.
Flow Chemistry Reactions are performed in a continuous stream rather than a batch.Enhanced safety for hazardous reactions, precise control over reaction parameters, and scalability.

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is fundamental for optimizing existing synthetic routes and designing new reactions. Future research should focus on:

Computational and Kinetic Studies: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanisms of tetrazole formation, suggesting that a concerted cycloaddition may not always be the favored pathway nih.gov. Similar computational and experimental kinetic studies, such as stopped-flow UV analysis, could provide deep insights into the transition states and potential intermediates in the formation of the tetrazolo-isoindole ring system acs.org.

Photochemical and Thermal Behavior: The photochemical properties of tetrazoles are an area of active investigation, with photolysis leading to the extrusion of molecular nitrogen and the formation of reactive intermediates rsc.org. Understanding the photochemical transformations of this compound could open doors to novel applications in photochemistry and materials science. Similarly, detailed studies on its thermal decomposition are crucial, as tetrazoles can undergo fragmentation through different pathways upon heating acs.orgacs.org.

Tautomerism and Isomerization: The isoindole moiety is known to exist in two stable tautomeric forms: the 1H- and 2H-isomers. The equilibrium between these tautomers can be influenced by substituents acs.org. Investigating the potential for ring-chain tautomerism in the this compound system, where the tetrazole ring could potentially open to an azido-isoindole form, is a critical area for future mechanistic studies. This equilibrium can be influenced by factors such as solvent and temperature nih.gov.

Integration of Multi-Omics and Computational Approaches in Biological Studies

To fully explore the biological potential of this compound derivatives, a systems-level understanding of their interactions with biological systems is necessary. This can be achieved through the integration of multi-omics and advanced computational techniques.

In Silico Drug Design and Molecular Docking: Computational methods are powerful tools for predicting the biological activity of novel compounds. Molecular docking studies can be used to investigate the binding of this compound derivatives to specific protein targets, as has been demonstrated for related fused heterocyclic systems acs.org. Structure-based drug design can guide the synthesis of derivatives with improved potency and selectivity nih.gov.

Multi-Omics Analysis: While specific multi-omics data for this compound is not yet available, this approach holds immense promise. A comprehensive analysis of how these compounds affect the genome, proteome, and metabolome of cells can reveal their mechanism of action and potential off-target effects. Such studies, which have been applied to understand cellular responses to other chemical perturbations, can provide a holistic view of the biological impact of these novel compounds researchgate.net. The integration of metabolomics, for instance, has been used to map the distribution and biosynthesis of complex alkaloids acs.org.

Predictive Toxicology and ADMET Profiling: Computational tools can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives early in the drug discovery process. This in silico screening can help to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development.

Exploration of New Applications in Emerging Fields

The unique structural and electronic properties of this compound suggest its potential for a wide range of applications beyond traditional medicinal chemistry. Future research should explore its utility in several emerging fields:

Materials Science: Isoindole derivatives have been investigated as thermally stable hole-transporting materials for organic light-emitting diodes (OLEDs) due to their high fluorescence and good film-forming properties acs.orgacs.org. The incorporation of the tetrazole moiety could further modulate the electronic and photophysical properties of these materials. Furthermore, the high nitrogen content of tetrazoles makes them attractive for the development of energetic materials and tetrazole-containing polymers with applications in gas storage and catalysis lifechemicals.comsemanticscholar.org.

Chemical Biology and Bioorthogonal Chemistry: Tetrazoles have gained prominence in bioorthogonal chemistry, where they can participate in rapid, selective reactions within biological systems. Photo-induced cycloaddition reactions of tetrazoles with alkenes have been utilized for protein labeling and imaging acs.orgnih.govacs.org. The this compound scaffold could be engineered to create novel photoactivatable probes for studying biological processes in living cells.

Functional Dyes and Sensors: The fused aromatic system of this compound suggests that it may possess interesting photophysical properties. Isoindole-based compounds are known to be highly fluorescent researchgate.net. The synthesis and characterization of derivatives with tunable fluorescence could lead to the development of novel dyes and chemical sensors for a variety of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5H-tetrazolo[5,1-a]isoindole derivatives, and how are they characterized spectroscopically?

  • Answer: A widely used method involves [4+2] cycloaddition reactions between pyrido[2,1-a]isoindole and electron-deficient dienophiles like naphthoquinone. Products are characterized using multinuclear NMR (1H, 13C, 19F), IR, and HRMS. For example, rearranged adducts formed via this route exhibit distinct aromatic singlet peaks in 1H NMR and specific carbonyl stretches in IR . Chromatographic purification (e.g., flash column chromatography with 70:30 ethyl acetate/hexane) ensures product purity .

Q. How can researchers validate the purity and structure of synthesized this compound derivatives?

  • Answer: Purity is confirmed via TLC and HPLC (>98% purity criteria). Structural validation relies on spectral consistency: absence of aromatic singlets in NMR (indicative of ring rearrangement) and UV/IR profiles matching isoindole frameworks. Contaminants (e.g., 10% by-products in some cases) are identified via comparative spectral analysis .

Advanced Research Questions

Q. What mechanistic insights explain the dual reactivity of azoloisoindole systems in cycloaddition reactions?

  • Answer: The electronic structure of fused isoindoles (e.g., delocalized 14π-electron systems) dictates reaction pathways. Pyrido[2,1-a]isoindole reacts selectively with naphthoquinone to form first-type rearranged adducts, avoiding competing pathways seen in non-condensed systems. Density functional theory (DFT) studies suggest that electron-deficient dienophiles stabilize transition states via charge-transfer interactions .

Q. How do enantiomeric pyrimido[2,1-a]isoindole derivatives form, and what methods determine their absolute configurations?

  • Answer: Enantiomers arise from domino ring-closure reactions of N-propargyl β-amino acids. Absolute configurations are resolved via NOE correlations and chiral HPLC. For example, (−)-104 and (+)-104 enantiomers are differentiated by distinct cross-peaks in NOESY spectra and retention time shifts in chiral columns .

Q. What species-specific metabolic pathways affect imidazo[5,1-a]isoindole derivatives like Navoximod (GDC-0919)?

  • Answer: In rats, cytochrome P450-mediated 4,5-epoxidation of the imidazo[5,1-a]isoindole ring releases cyanide, forming thiocyanate (M1). Dogs, however, rely on UGT1A9-mediated glucuronidation (M19), while humans predominantly excrete glucuronidated M27. These differences are validated via in vitro hepatocyte assays and synthetic metabolite standards .

Q. How does this compound interact with nucleic acids, and what analytical techniques detect these interactions?

  • Answer: Tetracyclic isoindolium salts (e.g., benzo[ƒ]pyrido[2,1-a]isoindole) exhibit partial base stacking with DNA/RNA, evidenced by upfield NMR shifts (~0.25 ppm) and signal broadening (~45 Hz). Competitive binding with unfolded polymer regions is inferred from minimal melting point/viscosity changes .

Q. What fluorimetric methods leverage isoindole formation for analyte detection in biological matrices?

  • Answer: A pH-dependent isoindole formation reaction (optimized at pH 10.5 in borate buffer) enables fluorimetric detection of amines like milnacipran. The method achieves LODs of 0.1 ng/mL in plasma/urine using λexem = 340/460 nm, validated via ICH guidelines .

Methodological Considerations

Q. How can researchers mitigate cyanide release during metabolic studies of imidazo[5,1-a]isoindole derivatives?

  • Answer: Use species-specific in vitro models (e.g., human hepatocytes) to bypass cyanogenic pathways. Structural modifications, such as replacing the imidazole ring with non-cyanogenic heterocycles, are proposed .

Q. What strategies optimize enantioselective synthesis of pyrido[2,1-a]isoindole macrocycles for antiviral applications?

  • Answer: Rhodium(III)-catalyzed C-H/O2 dual activation enables macrocyclization with >90% enantiomeric excess. Activity against H1N1 is enhanced by grafting pyrido[2,1-a]isoindole onto 14-membered macrocycles, validated via plaque reduction assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.